![molecular formula C14H10BrN3O2S B2757935 N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide CAS No. 1021131-85-0](/img/structure/B2757935.png)
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide, also known as BTOP, is a chemical compound that has been extensively studied in the field of neuroscience. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in a variety of cellular processes, including signal transduction, gene expression, and cell proliferation.
Scientific Research Applications
- Donor-Acceptor Polymers : The synthesis of bis(thiophen-2-yl)benzothiadiazole-based donor-acceptor polymers has garnered significant interest in organic electronic applications . These polymers exhibit tunable optoelectronic properties due to their narrow band gap. Researchers have explored their use in photovoltaic devices, light-emitting diodes, and field-effect transistors.
- Photovoltaic Applications : When blended with PC71BM (a common electron acceptor), films of these polymers demonstrate temperature-dependent absorption behavior. Photovoltaic devices fabricated using these polymers achieved a power conversion efficiency (PCE) of 3.82% .
- Synthetic Intermediates : The compound 5-bromo-2-thienylboronic acid is involved in Suzuki coupling reactions. These reactions are essential for synthesizing various organic sensitizers and meso-polyarylamide-BODIPY hybrids .
- Fluorene Derivatives : Compounds with good solubility, electronic, and optical properties are promising candidates for polyfluorenes and copolymers. The bromothiophene-based compound you mentioned could be relevant in this context .
- Electron-Rich Donors : The same compound may serve as a candidate for D-A (donor-acceptor) type organic polymers. Its electronic and optical properties make it interesting for such applications .
- Oxidative Cyclization : The compound has been used in the synthesis of [1,2,4]triazolo[4,3-c]quinazolines. These derivatives exhibit interesting properties and are obtained through oxidative cyclization with bromine in glacial acetic acid .
Organic Electronics and Photovoltaics
Suzuki Coupling Reactions
Polyfluorenes and Copolymers
D-A Type Organic Polymers
[1,2,4]Triazolo[4,3-c]quinazolines
properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c15-11-7-6-10(21-11)13-17-18-14(20-13)16-12(19)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJICMJKZRTBNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.